
4-Methyldiphenylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyldiphenylamine can be synthesized through several methods. One common method involves the reaction of p-toluidine with bromobenzene in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of nitro compounds. For instance, p-nitrotoluene can be reduced to p-toluidine, which is then reacted with aniline in the presence of a suitable catalyst to produce the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyldiphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Oxidation: Nitrobenzenes and nitrosobenzenes.
Reduction: Primary and secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
4-Methyldiphenylamine is characterized by its diphenylamine structure with a methyl group attached to one of the phenyl rings. Its molecular formula is C13H13N, and it is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of organic light-emitting diodes (OLEDs), agrochemicals, and pharmaceuticals .
Organic Light-Emitting Diodes (OLEDs)
This compound serves as a synthesis material intermediate in the production of OLED materials. It contributes to the development of phosphonium ion salts and poly(N-substituted diphenylamine-4,4’-diyl)s, which are essential for enhancing the performance of OLEDs . The following table summarizes the role of this compound in OLED applications:
Application | Description |
---|---|
OLED Materials | Used as an intermediate for synthesizing materials that improve light emission efficiency. |
Phosphonium Salts | Acts as a precursor for synthesizing phosphonium ion salts used in OLEDs. |
Polymer Synthesis | Involved in creating polymers with enhanced electrical properties for organic electronics. |
Electrophotographic Photoreceptors
In electrophotography, this compound is utilized as a charge-transporting material (CTM) within organic photoreceptors. It plays a critical role in controlling crystallization during film formation, which is vital for producing high-quality imaging products such as printers and copiers . The following table illustrates its significance in this field:
Application | Role |
---|---|
Charge-Transporting Material | Enhances charge mobility within photoreceptors, improving image quality and efficiency. |
Film Formation | Aids in controlling crystallization, leading to better film properties and performance. |
Synthesis of Poly(N-substituted Diphenylamines)
Research has demonstrated that this compound can be polymerized to form poly(N-substituted diphenylamines), which are valuable for their electrochemical properties. These polymers have applications in batteries, anti-static materials, and corrosion inhibitors . The following table summarizes relevant findings:
Polymer Type | Properties | Applications |
---|---|---|
Poly(N-substituted diphenylamines) | Exhibits good solubility and electrochemical activity | Used in batteries, anti-static materials, and corrosion protection |
Case Study 1: OLED Performance Enhancement
A study investigated the use of this compound in OLEDs, demonstrating that incorporating this compound significantly improved device efficiency by enhancing charge transport properties. The results indicated an increase in luminous efficacy by approximately 30% compared to devices without this compound.
Case Study 2: Photoreceptor Quality Improvement
Another research project focused on optimizing electrophotographic photoreceptors using a mixture of 3-methyldiphenylamine and this compound. The study found that varying the ratio of these compounds influenced the crystallization behavior and ultimately improved the photoreceptor's performance metrics, such as sensitivity and resolution.
Mechanism of Action
The mechanism of action of 4-Methyldiphenylamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Physical Properties :
- Melting Point : 85–90°C (varies by purity and measurement method) .
- Boiling Point : 317–334°C (discrepancies arise from differing experimental conditions) .
- Solubility: Insoluble in water; soluble in organic solvents (benzene, toluene, methanol, ethanol) .
- Appearance : White crystalline powder to brown crystals, depending on synthesis and purification .
Comparison with Structural Analogs
Key analogs include 3-Methyldiphenylamine , 3,4-Dimethyldiphenylamine , Di-p-tolylamine (4,4'-dimethyl) , and Bis(2,4-dimethylphenyl)amine .
2.1 Structural and Physical Properties
Key Observations :
- Substituent Position : The para-methyl group in this compound enhances symmetry and electronic conjugation compared to meta-substituted analogs, influencing melting points and crystallinity .
- Purity : Higher purity grades (≥98%) are critical for OLED applications to avoid defects in thin-film layers .
Biological Activity
4-Methyldiphenylamine (4-MDPA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and environmental science. This article delves into the biological activity of 4-MDPA, examining its toxicity, mechanisms of action, and relevant case studies.
4-MDPA is an aromatic amine characterized by the presence of a methyl group on one of the phenyl rings. Its structure can be represented as follows:
The synthesis of 4-MDPA typically involves the nitration and subsequent reduction of diphenylamine derivatives. This compound is used in various industrial applications, including as an antioxidant and a stabilizer in rubber production.
The mechanisms underlying the biological activity of 4-MDPA are not fully elucidated. However, it is hypothesized that the compound may act as a reactive electrophile, potentially forming adducts with cellular macromolecules such as DNA and proteins. This reactivity could lead to mutagenic changes and subsequent tumorigenesis.
Additionally, studies have indicated that 4-MDPA may affect cellular signaling pathways involved in apoptosis and cell proliferation. For example, it has been shown to inhibit chloride secretion in epithelial cells, which may disrupt normal cellular functions .
Environmental Impact
The environmental implications of 4-MDPA have been highlighted in several case studies. A notable investigation into chemical spills revealed that compounds like 4-MDPA can contaminate water supplies and pose significant risks to public health . The spill incident in West Virginia demonstrated the challenges in managing chemical contamination and emphasized the need for thorough environmental testing to assess potential health risks associated with exposure to such compounds.
Industrial Exposure
Occupational exposure to 4-MDPA has also been a concern. Workers in industries utilizing this compound may face elevated risks due to inhalation or dermal contact. Monitoring programs have been recommended to assess exposure levels and implement safety measures to protect workers from potential adverse health effects.
Research Findings
Recent research has focused on the synthesis of derivatives of 4-MDPA and their biological activities. For instance, derivatives have been screened for antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus, showing promising results . Such findings suggest that while 4-MDPA itself may pose risks, its derivatives could possess beneficial pharmacological properties.
Summary Table: Biological Activity Overview
Aspect | Details |
---|---|
Chemical Structure | C₁₃H₁₃N |
Toxicity | Cytotoxic effects observed in liver cells; potential carcinogenicity |
Mechanisms | Possible reactive electrophile; affects chloride secretion |
Environmental Impact | Contamination risks highlighted by case studies; need for monitoring |
Occupational Risks | Elevated exposure risks in industrial settings |
Research on Derivatives | Antibacterial activity against common pathogens |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Methyldiphenylamine to achieve high purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., toluene or methanol, as this compound is soluble in these solvents ) and controlling reaction conditions (temperature, stoichiometry). Recrystallization using ethanol or benzene is recommended for purification, leveraging solubility differences . Purity validation via HPLC (C18 column, methanol/water mobile phase) or GC-MS ensures ≥98% purity, as reported in commercial standards .
Q. What analytical techniques are recommended for characterizing this compound in experimental settings?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to confirm aromatic proton environments and methyl group integration .
- Purity Analysis : GC-MS or HPLC (UV detection at 254 nm) to identify impurities .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to verify the melting point (85–90°C), noting discrepancies between sources due to polymorphic forms or impurities .
Q. How should researchers address contradictions in reported physical properties (e.g., melting point variations)?
- Methodological Answer : Discrepancies (e.g., melting points ranging from 85–90°C ) may arise from sample purity, polymorphic forms, or measurement techniques. Researchers should:
- Cross-validate data using multiple methods (DSC, capillary melting point apparatus).
- Document synthesis/purification protocols to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies can elucidate the electronic properties of this compound for organic electronics (e.g., OLEDs)?
- Methodological Answer :
- Optoelectronic Characterization : UV-Vis spectroscopy to determine absorption maxima (e.g., π→π* transitions in aromatic systems).
- Charge Transport Studies : Cyclic voltammetry to measure HOMO/LUMO levels, critical for OLED hole-transport layer design .
- Computational Modeling : Density Functional Theory (DFT) to simulate electronic structure and predict bandgaps .
Q. How can mechanistic studies improve understanding of this compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer :
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., quinones during oxidation ).
- Isotopic Labeling : Use N-labeled amines to trace substituent pathways in nucleophilic aromatic substitution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance) and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of airborne particles .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Key Considerations for Experimental Design
- Solvent Selection : Prioritize methanol or toluene for reactions requiring high solubility .
- Contradiction Resolution : Replicate synthesis protocols from peer-reviewed studies to minimize variability in physical property measurements .
- Safety Documentation : Include risk assessments referencing OSHA-compliant SDS guidelines .
Properties
IUPAC Name |
4-methyl-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYMXKKEXDUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060724 | |
Record name | Benzenamine, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-84-8 | |
Record name | 4-Methyldiphenylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyl-p-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-methyl-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenyl-p-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYL-P-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQZ8N5BSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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